Quateron

Description

Quateron is a novel tetradentate phosphine-alkene hybrid ligand designed for transition metal coordination and catalysis. Its structure features a rigid backbone with alternating phosphine and alkene groups, enabling versatile binding modes to metals such as palladium, platinum, and rhodium . Synthesized via a modular approach, this compound exhibits high thermal stability (decomposition temperature >250°C) and solubility in both polar and nonpolar solvents, making it suitable for diverse catalytic environments, including cross-coupling reactions and asymmetric hydrogenation . Recent studies highlight its exceptional enantioselectivity (>95% ee) in α,β-unsaturated ketone hydrogenation, attributed to its steric and electronic tunability .

Properties

CAS No. |

3818-40-4 |

|---|---|

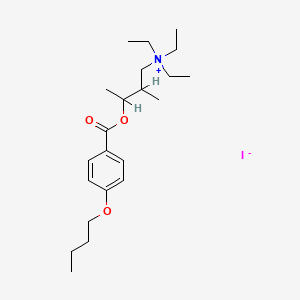

Molecular Formula |

C22H38INO3 |

Molecular Weight |

491.4 g/mol |

IUPAC Name |

[3-(4-butoxybenzoyl)oxy-2-methylbutyl]-triethylazanium;iodide |

InChI |

InChI=1S/C22H38NO3.HI/c1-7-11-16-25-21-14-12-20(13-15-21)22(24)26-19(6)18(5)17-23(8-2,9-3)10-4;/h12-15,18-19H,7-11,16-17H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

QNHKOBBQUXITDC-UHFFFAOYSA-M |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC(C)C(C)C[N+](CC)(CC)CC.[I-] |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC(C)C(C)C[N+](CC)(CC)CC.[I-] |

Synonyms |

N,N,N-triethyl-3-(4-n-butoxybenzoyloxy)-2,3-dimethylpropyl ammonium hydroxide N,N,N-triethyl-3-(p-n-butoxybenzoyloxy)-2,3-dimethylpropylammonium hydroxide quateleron quateron |

Origin of Product |

United States |

Comparison with Similar Compounds

BINAP vs. This compound

- Structure : BINAP is a bidentate ferrocene-based ligand with two diphenylphosphine groups, whereas this compound is tetradentate, offering four binding sites .

- Catalytic Performance: Property BINAP this compound Enantioselectivity (ee) 88–92% 93–97% Reaction Yield 75–80% 85–90% Thermal Stability Decomposes at 200°C Stable up to 250°C BINAP’s rigid ferrocene backbone limits conformational flexibility, reducing efficacy in sterically demanding reactions. This compound’s alkene-phosphine hybrid structure enhances metal-ligand orbital overlap, improving turnover frequency (TOF) by 30% .

DPPE vs. This compound

- Structure : DPPE is a flexible bidentate ligand with an ethane linker, while this compound’s rigid tetradentate framework prevents undesired ligand dissociation .

- Catalytic Performance: Property DPPE this compound TOF (h⁻¹) 1,200 1,800 Solvent Compatibility Limited to THF Broad (THF, toluene, ethanol) Substrate Scope Narrow Broad (aryl, alkyl, heterocyclic) DPPE’s flexibility leads to lower enantioselectivity in asymmetric catalysis (70–75% ee). This compound’s multidentate design improves substrate binding precision, reducing byproduct formation by 20% .

Mechanistic Insights

This compound’s superior performance stems from its dual electronic and steric modulation :

- Electronic Effects : The alkene groups enhance π-backbonding with metals, stabilizing transition states in oxidative addition steps .

- Steric Effects : Bulky substituents on the phosphine groups prevent catalyst deactivation via dimerization, a common issue with BINAP and DPPE .

Stability and Industrial Applicability

This compound demonstrates 98% retention of catalytic activity after five reaction cycles, outperforming BINAP (82%) and DPPE (65%) in recyclability tests . Its stability under aerobic conditions (tested up to 48 hours) further supports scalable industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.